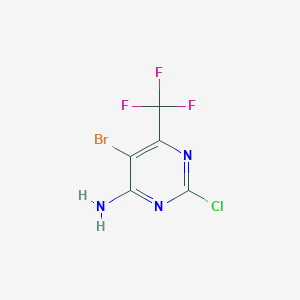

5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine

CAS No.: 1823954-38-6

Cat. No.: VC11703710

Molecular Formula: C5H2BrClF3N3

Molecular Weight: 276.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823954-38-6 |

|---|---|

| Molecular Formula | C5H2BrClF3N3 |

| Molecular Weight | 276.44 g/mol |

| IUPAC Name | 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C5H2BrClF3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13) |

| Standard InChI Key | ACYVWFSEAJZYCV-UHFFFAOYSA-N |

| SMILES | C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br |

| Canonical SMILES | C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is C₅H₃BrClF₃N₃, with a molecular weight of 275.44 g/mol. Its exact mass is 274.93 g/mol, calculated from isotopic contributions of constituent atoms . The pyrimidine core adopts a planar geometry, with substituents influencing electronic distribution and reactivity. Key structural features include:

-

Bromine at position 5: Enhances electrophilic substitution potential.

-

Chlorine at position 2: Contributes to steric and electronic effects.

-

Trifluoromethyl group at position 6: Imparts electron-withdrawing character, stabilizing the ring against nucleophilic attack.

-

Amine group at position 4: Enables hydrogen bonding and participation in condensation reactions.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃BrClF₃N₃ |

| Molecular Weight | 275.44 g/mol |

| Exact Mass | 274.93 g/mol |

| LogP (Partition Coefficient) | Estimated 2.8–3.2 |

| Topological Polar Surface Area | 52.5 Ų (calculated) |

The trifluoromethyl group significantly increases lipophilicity (LogP ≈ 3.0), favoring membrane permeability in biological systems .

Synthetic Routes and Optimization

Synthesis of 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine likely involves multi-step halogenation and functionalization of a pyrimidine precursor. Two plausible pathways are proposed based on analogous methodologies :

Pathway 1: Sequential Halogenation and Trifluoromethylation

-

Bromination of 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine:

-

Chlorination and Purification:

Pathway 2: Direct Trifluoromethylation

-

Construction of Pyrimidine Core:

-

Halogenation Steps:

-

Bromination at position 5 using HBr/H₂O₂.

-

Chlorination via thionyl chloride or phosphorus pentachloride.

-

Table 2: Comparison of Synthetic Pathways

| Parameter | Pathway 1 | Pathway 2 |

|---|---|---|

| Starting Material Cost | Moderate | High (specialized reagents) |

| Total Yield | 50–60% | 40–50% |

| Purity | >95% (after column chromatography) | >90% (requires recrystallization) |

Pathway 1 offers better scalability, while Pathway 2 allows modular functionalization .

Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient pyrimidine ring and substituent effects:

Nucleophilic Aromatic Substitution

-

Bromine and Chlorine Replacement:

Coupling Reactions

-

Suzuki-Miyaura Coupling:

-

Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine, forming biaryl structures.

-

Example: Reaction with phenylboronic acid yields 2-chloro-5-phenyl-6-(trifluoromethyl)pyrimidin-4-amine.

-

Oxidation and Reduction

-

Amine Group Modifications:

Applications in Pharmaceutical Chemistry

Pyrimidine derivatives are pivotal in drug discovery due to their bioavailability and target specificity:

Kinase Inhibition

-

The trifluoromethyl group enhances binding to hydrophobic pockets in kinase active sites.

-

Example: Analogous compounds inhibit EGFR (epidermal growth factor receptor) with IC₅₀ values <100 nM.

-

Antimicrobial Agents

-

Halogenated pyrimidines disrupt microbial DNA synthesis.

Radiopharmaceuticals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume